![molecular formula C13H15ClN2 B1682878 Tacrine hydrochloride CAS No. 1684-40-8](/img/structure/B1682878.png)
Tacrine hydrochloride
Overview
Description
Tacrine hydrochloride is the hydrochloride salt form of tacrine, an aminoacridine derivative with cognitive stimulating property . It is a centrally acting cholinesterase inhibitor that has been used to counter the effects of muscle relaxants, as a respiratory stimulant, and in the treatment of Alzheimer’s disease and other central nervous system disorders .
Molecular Structure Analysis
A structure–activity relationship study of tacrine and some of its analogues in relation to their inhibitory activities against Alzheimer’s disease has been reported. All of the molecular descriptors were calculated at the M062X/6–311++G(d,p) level of theory .Chemical Reactions Analysis
Tacrine is a parasympathomimetic- a reversible cholinesterase inhibitor that is indicated for the treatment of mild to moderate dementia of the Alzheimer’s type. An early pathophysiological feature of Alzheimer’s disease that is associated with memory loss and cognitive deficits is a deficiency of acetylcholine as a result of selective loss of cholinergic neurons in the cerebral cortex, nucleus basalis, and hippocampus .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be found in various databases such as PubChem and others .Scientific Research Applications
Pharmacokinetics in Alzheimer's Disease
Research highlights the clinical pharmacokinetics of Tacrine Hydrochloride in patients with Alzheimer's disease, emphasizing its metabolism and bioavailability. The serum half-life and clearance rates suggest an intricate process of absorption and elimination, providing a foundational understanding of its systemic behavior (Forsyth et al., 1989).
Efficacy in Cognitive Function Improvement
Several studies have confirmed the efficacy of this compound in improving cognitive function and daily living activities in Alzheimer's patients. These findings are crucial for clinicians in devising treatment plans and setting realistic expectations for the drug's impact (Gracon, 1996).
Behavioral and Noncognitive Effects
This compound has shown potential in stabilizing or improving specific behavioral deficits and symptoms in Alzheimer's disease, extending beyond cognitive function to include mood, behavior, and other noncognitive items. This broad spectrum of effects underscores the complex interplay between this compound and neurological pathways (Raskind et al., 1997).
Relationship with Serum Levels and Clinical Response
The therapeutic efficacy of this compound, correlated with its serum levels, offers insights into the optimal therapeutic range and its association with cognitive improvements. This correlation aids in understanding the dose-response relationship and its clinical implications (Eagger & Lévy, 1992).
Reduction in Mortality Rates
A retrospective cohort study has associated this compound treatment with a significant reduction in mortality rates among nursing home residents with dementia. This finding highlights the potential long-term benefits of this compound therapy in a vulnerable population, suggesting a socioeconomic impact worth further investigation (Ott & Lapane, 2002).
Metabolic Disposition and Species Comparison
Understanding the metabolic fate of this compound across different species sheds light on its pharmacological profile and potential toxicity. Such comparative studies are vital for translational research and optimizing clinical use (Pool et al., 1997).
Mechanism of Action
Target of Action
Tacrine hydrochloride, also known as Tacrine, is a centrally acting acetylcholinesterase inhibitor . The primary target of Tacrine is the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body .
Mode of Action
Tacrine interacts with its target, AChE, by reversibly binding to and inactivating it . This action inhibits the hydrolysis of acetylcholine released from functioning cholinergic neurons, leading to an accumulation of acetylcholine at cholinergic synapses . The increased concentration of acetylcholine enhances cholinergic function, which is believed to be beneficial in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine .
Biochemical Pathways
The inhibition of AChE by Tacrine affects the cholinergic neurotransmission pathway. By preventing the breakdown of acetylcholine, Tacrine increases the concentration of this neurotransmitter at the synapses, enhancing the transmission of signals in the brain . This action can help counteract the memory loss and cognitive deficits associated with Alzheimer’s disease .
Pharmacokinetics
Tacrine is metabolized in the liver, primarily by the cytochrome P450 IA2 isozyme, into a variety of monohydroxy metabolites . The plasma elimination half-life of Tacrine is between 2 to 4 hours, and it is excreted through the kidneys . The bioavailability of tacrine can vary widely among individuals, ranging from 24% to 36% when administered orally .
Result of Action
The primary molecular effect of Tacrine is the increased concentration of acetylcholine at the synapses in the brain, resulting from the inhibition of AChE . This leads to enhanced cholinergic neurotransmission, which can help improve cognitive function in patients with Alzheimer’s disease . Tacrine can also cause hepatotoxicity, leading to increased liver function tests (lft) and other adverse effects .
Action Environment
The action of Tacrine can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same liver enzyme (CYP1A2) can affect the metabolism and efficacy of Tacrine . Additionally, individual variations in liver function and the presence of liver disease can impact the drug’s metabolism and potential for hepatotoxicity . Therefore, careful monitoring and dose adjustments may be necessary in certain patient populations .
Safety and Hazards
Future Directions
Despite its withdrawal due to high hepatotoxicity, Tacrine’s high potency in ChE inhibition, low molecular weight, and simple structure make it a promising scaffold for developing multi-target agents . Researchers are pursuing two broad therapeutic strategies for Alzheimer’s disease (AD). The first involves identifying agents or combinations of agents whose actions can compensate for the considerable cerebral damage that has typically occurred by the time the diagnosis of AD is made .
properties
IUPAC Name |
1,2,3,4-tetrahydroacridin-9-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.ClH/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;/h1,3,5,7H,2,4,6,8H2,(H2,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFVXZVXEJHHBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
321-64-2 (Parent) | |
Record name | Tacrine hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001684408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1026112 | |
Record name | 1,2,3,4-Tetrahydro-9-acridinamine hydrochloride | |
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URL | https://comptox.epa.gov/dashboard/DTXSID1026112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2,3,4-tetrahydro-9-aminoacridine hydrochloride monohydrate appears as yellow needles (from concentrated hydrochloric acid); white powder. pH of 1.5% solution: 4.5-6. Bitter taste. (NTP, 1992) | |
Record name | 1,2,3,4-TETRAHYDRO-9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE | |
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URL | https://cameochemicals.noaa.gov/chemical/21086 | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |
Record name | 1,2,3,4-TETRAHYDRO-9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE | |
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URL | https://cameochemicals.noaa.gov/chemical/21086 | |
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CAS RN |
1684-40-8 | |
Record name | 1,2,3,4-TETRAHYDRO-9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21086 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Tacrine hydrochloride | |
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Record name | Tacrine hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001684408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tacrine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759324 | |
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Record name | Tacrine hydrochloride | |
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Record name | 1,2,3,4-Tetrahydro-9-acridinamine hydrochloride | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydroacridin-9-amine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.334 | |
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Record name | TACRINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4966RNG0BU | |
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Melting Point |
543 to 547 °F (NTP, 1992) | |
Record name | 1,2,3,4-TETRAHYDRO-9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21086 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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